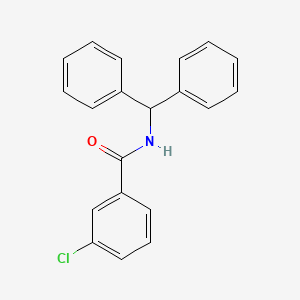![molecular formula C15H23NO3 B5574695 N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.16779360 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis for Antibacterial Applications : A study explored synthesizing 1-methyl-3-arylpropane-1,3-diones, which are closely related to the compound , for potential antibacterial applications. These compounds showed considerable activity against bacteria like S. aureus and E. coli (Nigam, Saharia, & Sharma, 1982).
Drug Synthesis and Delivery
- Synthesis of Novel Derivatives : A study involved using a similar compound, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, in the synthesis of novel derivatives for potential pharmaceutical applications (Aghekyan et al., 2009).
- Facilitating Drug Delivery : Another research focused on the polymerization of N-isopropylacrylamide, closely related to the compound, which is widely investigated for drug delivery purposes (Convertine et al., 2004).
Antifungal Activity
- Synthesis for Antifungal Properties : Research on synthesizing substituted propanamides, akin to the compound , revealed moderate antifungal activity, highlighting its potential in antifungal drug development (Yang et al., 2017).
Cytotoxic Properties
- Synthesis of Cytotoxic Compounds : A study reported the first stereoselective synthesis of cytotoxic compounds from a base material similar to N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide, indicating its potential in developing anticancer agents (Reddy & Venkateswarlu, 2013).
Polymerization and Material Science
- In Polymerization Processes : Research involving chiral diaminophenoxy proligands, which are structurally similar to the compound, was carried out to synthesize zinc ethyl complexes. These complexes showed promising results in the polymerization of lactide (Labourdette et al., 2009).
Psychopharmacology
- Exploration in Psychopharmacology : The synthesis of analogs of hallucinogenic compounds structurally similar to this compound has been conducted, indicating an interest in exploring its psychopharmacological properties (Coutts & Malicky, 1973).
Antidepressant and Nootropic Agents
- Potential Antidepressant and Nootropic Agents : Research on the synthesis of N-substituted pyridine-4-carbohydrazides, structurally similar to the compound, showed promising results as potential antidepressant and nootropic agents (Thomas et al., 2016).
Electrochemical and Electrochromic Properties
- Study in Electrochemistry : A study on aromatic polyamides containing N,N,N‘,N‘-tetraphenyl-p-phenylenediamine moieties, related structurally to the compound, delved into their electrochemical and electrochromic properties. This highlights the compound's potential application in material sciences and electronics (Liou & Chang, 2008).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-12(16-15(17)10(2)3)11-7-8-13(18-4)14(9-11)19-5/h7-10,12H,6H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRQCDKIYITFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS,7aR)-1-(1-ethyl-5-methylpyrazole-4-carbonyl)-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5574615.png)

![3-(2-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5574622.png)
![1-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)piperidin-4-ol](/img/structure/B5574627.png)
![3-acetyl-2-[(2,4-dimethylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B5574630.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[(2-methylphenyl)thio]acetyl}piperidine](/img/structure/B5574644.png)
![2-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5574647.png)
![1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-4-(tetrazol-1-yl)butan-1-one](/img/structure/B5574654.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
![6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B5574676.png)
![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)

![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
